REACTION_CXSMILES
|
FC1C=C(C)C=CC=1[N+]([O-])=[O:9].N1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[H][H].ClC[C:22]([O:24][C:25](=O)[CH2:26]Cl)=[O:23].[OH-].C1[CH2:34][O:33][CH2:32][CH2:31]1>[Pt]>[CH2:14]([O:15][CH:16]=[C:17]([C:34]([O:33][CH2:32][CH3:31])=[O:9])[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give compound D-1, which
|
Type
|
CUSTOM
|
Details
|
to provide compound D-2
|
Type
|
CUSTOM
|
Details
|
to give compounds of formula D-3
|
Type
|
CUSTOM
|
Details
|
to give compounds of formula D-4
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |